molecular formula C8H6FNO B1446763 7-Fluoroisoindolin-1-one CAS No. 1261433-31-1

7-Fluoroisoindolin-1-one

Cat. No.: B1446763
CAS No.: 1261433-31-1
M. Wt: 151.14 g/mol
InChI Key: ZZTUZMIZZLVYHG-UHFFFAOYSA-N
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Description

7-Fluoroisoindolin-1-one is a heterocyclic compound that belongs to the isoindolinone family. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of a fluorine atom at the 7th position enhances its chemical properties, making it a valuable compound in medicinal chemistry.

Biochemical Analysis

Biochemical Properties

7-Fluoroisoindolin-1-one plays a significant role in biochemical reactions, particularly as a potential inhibitor of cyclin-dependent kinase 7 (CDK7). CDK7 is an enzyme involved in cell cycle regulation and transcription. The interaction between this compound and CDK7 involves conventional hydrogen bonding interactions with active amino acid residues such as lysine 139 and lysine 41 . These interactions contribute to the compound’s ability to inhibit CDK7, thereby affecting cell cycle progression and transcriptional regulation.

Cellular Effects

This compound has been shown to exert various effects on different cell types and cellular processes. In cancer cells, it influences cell function by inhibiting CDK7, leading to cell cycle arrest and apoptosis. This compound also impacts cell signaling pathways, gene expression, and cellular metabolism. By inhibiting CDK7, this compound disrupts the phosphorylation of RNA polymerase II, which is crucial for transcriptional elongation, thereby affecting gene expression and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with CDK7. The compound forms hydrogen bonds with lysine 139 and lysine 41, stabilizing its docked pose within the enzyme’s active site . This binding inhibits the kinase activity of CDK7, preventing the phosphorylation of its substrates, including RNA polymerase II. Consequently, this inhibition leads to a disruption in transcriptional regulation and cell cycle progression, ultimately inducing apoptosis in cancer cells.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound maintains its stability over extended periods, allowing for sustained inhibition of CDK7 and prolonged effects on cell cycle regulation and transcription

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits CDK7 without causing significant toxicity. At higher doses, toxic or adverse effects may be observed, including off-target interactions and potential damage to healthy cells . It is crucial to determine the optimal dosage that maximizes therapeutic efficacy while minimizing adverse effects.

Metabolic Pathways

This compound is involved in metabolic pathways related to its interaction with CDK7. The compound’s inhibition of CDK7 affects the phosphorylation of RNA polymerase II, thereby influencing transcriptional regulation and metabolic flux. Additionally, the compound may interact with other enzymes and cofactors involved in cellular metabolism, further impacting metabolite levels and metabolic pathways .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins These interactions influence the compound’s localization and accumulation within different cellular compartments

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Understanding the subcellular localization of this compound can provide insights into its mechanism of action and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoroisoindolin-1-one can be achieved through various methods. One common approach involves the cyclization of ortho-fluorobenzylamine with phthalic anhydride under acidic conditions. This reaction typically requires a catalyst such as sulfuric acid and is carried out at elevated temperatures to facilitate the formation of the isoindolinone ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of ultrasonic irradiation has also been explored to enhance reaction efficiency and selectivity .

Chemical Reactions Analysis

Types of Reactions: 7-Fluoroisoindolin-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding isoindolinone derivatives.

    Reduction: Reduction reactions can yield hydroxyisoindolinone derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed: The major products formed from these reactions include various substituted isoindolinone derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

Comparison with Similar Compounds

Properties

IUPAC Name

7-fluoro-2,3-dihydroisoindol-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FNO/c9-6-3-1-2-5-4-10-8(11)7(5)6/h1-3H,4H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZTUZMIZZLVYHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C(=CC=C2)F)C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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